Scientific Field: Biomedical Sciences
Summary of Application: The xanthene structure is used in the synthesis of zinc phthalocyanine compounds, which have been applied in a wide range of scientific research fields, including materials such as photochemical, photodynamic therapy, and biomedical purposes .
Methods of Application: The 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile compound was synthesized and characterized as starting material. Zinc phthalocyanine was obtained by reaction of 4-((9-phenyl-9H-xanthen-9-yl)oxy)phthalonitrile with Zn(CH 3 COO) 2 .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for photodynamic therapy applications .
Scientific Field: Pharmacology
Summary of Application: Many xanthone structures show promising biological activities. Accordingly, a breadth of synthetic strategies toward xanthone derivatives have been developed .
Methods of Application: The multitude of biological activities found for xanthone derivatives include α-glucosidase inhibition, anti-cancer activities, anti-Alzheimer activities, and anti-inflammatory activities .
Results or Outcomes: Accordingly, the isolation of xanthone natural products and the synthesis of new xanthones have both received extensive effort .
Scientific Field: Sensor Technology
Summary of Application: Phthalocyanines, which contain the xanthene structure, find application in areas such as sensor technology .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for sensor applications .
Scientific Field: Catalysis
Summary of Application: Phthalocyanines, which contain the xanthene structure, are used as catalysts .
Results or Outcomes: The fluorescence, emission, excitation, and absorption spectra of the zinc phthalocyanine compound were studied in tetrahydrofuran (THF). The determination of these properties is very useful for catalysis applications .
Scientific Field: Non-Linear Optics
Results or Outcomes: The dipole moment components have been calculated and can be considered as potential candidates for the design of non-linear optical materials .
Scientific Field: Biochemistry
Summary of Application: Xanthone derivatives, which contain the xanthene structure, have been found to have DNA binding properties .
Methods of Application: Different phthalocyanine derivatives are tested for these applications and are the basis for determining new properties .
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate is a synthetic organic compound characterized by its unique structural components, which include a piperidine ring, a phenyl group, and a xanthene moiety. The molecular formula for this compound is , and it has a molecular weight of approximately 326.39 g/mol. The xanthene structure contributes to its potential biological activity, while the piperidine component enhances its pharmacological properties.
The chemical behavior of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate can be explored through various reactions:
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate exhibits promising biological activities. Research indicates that compounds containing xanthene structures often demonstrate:
The synthesis of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate typically involves several key steps:
These synthetic routes may vary based on specific starting materials and desired purity levels.
Phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate has potential applications in various fields:
Interaction studies involving phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate focus on its binding affinity with various biological targets:
Several compounds share structural similarities with phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Methyl 9-oxo-9H-xanthene-1-carboxylate | Contains xanthene core | Simpler structure without piperidine |
| N-(4-(Trifluoromethyl)oxazol-2-yl)-9H-xanthene-9-carboxamide | Xanthene and oxazole components | Focused on fluorinated derivatives |
| Tert-butyl 4-hydroxy-3-(trifluoromethyl)piperidine-1-carboxylate | Piperidine ring with trifluoromethyl group | Emphasizes fluorinated piperidines |
The uniqueness of phenyl 4-((9H-xanthene-9-carboxamido)methyl)piperidine-1-carboxylate lies in its combination of both xanthene and piperidine structures, which may enhance its pharmacological properties compared to simpler analogs.